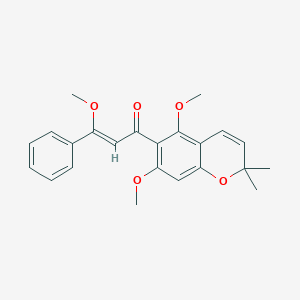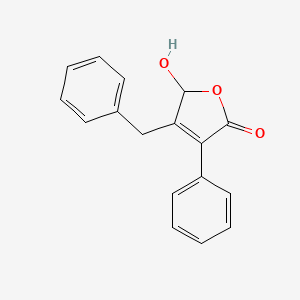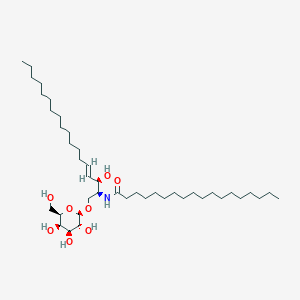
N-stearoyl cerebroside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-stearoyl cerebroside is a type of glycosphingolipid, which are complex lipids composed of a ceramide backbone linked to a sugar residue. This compound is a subtype of cerebrosides, which are crucial constituents of cell membranes, particularly in the nervous system. This compound is characterized by the presence of a stearic acid moiety attached to the ceramide backbone. These molecules play significant roles in maintaining cell structure and facilitating signal transduction processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-stearoyl cerebroside typically involves the following steps:
Formation of Ceramide: The process begins with the synthesis of ceramide, which is composed of sphingosine and a fatty acid. Sphingosine is a long-chain amino alcohol that forms the backbone of the molecule.
Addition of Stearic Acid: Stearic acid is then esterified to the sphingosine base, forming N-stearoyl ceramide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation and purification of the final product .
化学反应分析
Types of Reactions: N-stearoyl cerebroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroxy derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sugar residue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various glycosyl donors and catalysts.
Major Products Formed:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various glycosylated derivatives.
科学研究应用
N-stearoyl cerebroside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: Plays a crucial role in cell membrane structure and function, particularly in the nervous system.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other neurological disorders.
Industry: Used in the production of specialized lipids and as a component in various biochemical assays.
作用机制
The mechanism of action of N-stearoyl cerebroside involves its integration into cell membranes, where it contributes to membrane stability and signal transduction. The molecule interacts with various proteins and receptors, influencing cellular processes such as apoptosis, differentiation, and proliferation. The sugar residue of this compound plays a key role in its interactions with other molecules and cellular components .
相似化合物的比较
Galactocerebroside: Contains a galactose residue instead of glucose.
Glucocerebroside: Contains a glucose residue.
Sulfatides: Sulfated derivatives of cerebrosides.
Uniqueness: N-stearoyl cerebroside is unique due to the presence of the stearic acid moiety, which influences its hydrophobic characteristics and interactions within the cell membrane. This compound is particularly abundant in the myelin sheath of neurons, highlighting its importance in neurodevelopment and function .
属性
分子式 |
C42H81NO8 |
|---|---|
分子量 |
728.1 g/mol |
IUPAC 名称 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |
InChI 键 |
YMYQEDCYNANIPI-NMJNODIHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)
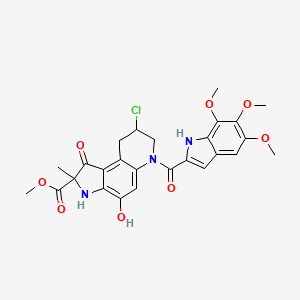
![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)
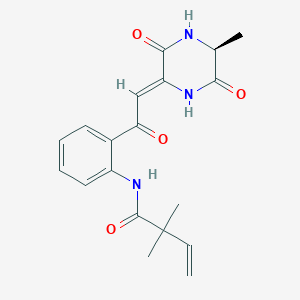

![dimethyl (6R,9R)-10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate](/img/structure/B1246425.png)
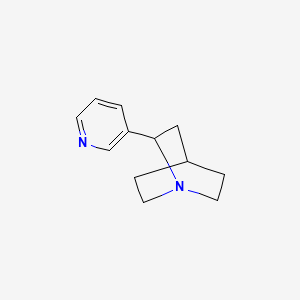
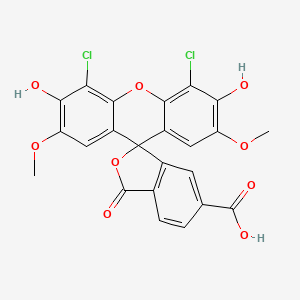

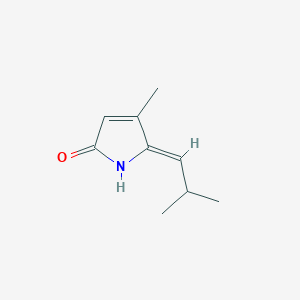

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
